2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Solid-state chemistry Thermal analysis Crystallization

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 16398-16-6) is a nitro-substituted dibenzooxazepinone heterocycle. The compound features a fused tricyclic core consisting of two benzene rings linked by a seven-membered oxazepine ring bearing a nitro group at the 2-position and a lactam carbonyl at the 11-position.

Molecular Formula C13H8N2O4
Molecular Weight 256.217
CAS No. 16398-16-6
Cat. No. B2811714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
CAS16398-16-6
Molecular FormulaC13H8N2O4
Molecular Weight256.217
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O4/c16-13-9-7-8(15(17)18)5-6-11(9)19-12-4-2-1-3-10(12)14-13/h1-7H,(H,14,16)
InChIKeyAKXKFNUVGGYMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 16398-16-6): Key Physicochemical & Synthetic Scaffold Profile for Informed Procurement


2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 16398-16-6) is a nitro-substituted dibenzooxazepinone heterocycle . The compound features a fused tricyclic core consisting of two benzene rings linked by a seven-membered oxazepine ring bearing a nitro group at the 2-position and a lactam carbonyl at the 11-position . Its molecular formula is C13H8N2O4, with a molecular weight of 256.21 g/mol . The predicted LogP ranges from 2.30 to 2.81, and the experimental melting point is 260–262 °C . The nitro group provides a reactive handle for reduction to an amine, enabling further functionalization .

Why Generic Substitution of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one with Closely Related Dibenzoxazepines Fails in Critical Research & Development


Despite sharing the dibenzooxazepine core, 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is not interchangeable with its marketed drug derivatives such as nitroxazepine, amoxapine, or loxapine. The target compound lacks the N-alkyl side chain present in these drugs, which confers distinct physicochemical properties—higher melting point and lower lipophilicity—that affect solubility, formulation behavior, and solid-state stability . Critically, the nitro substituent enables reduction to an amine, providing a versatile synthetic handle for diversification, whereas the chloro and piperazinyl moieties in amoxapine and loxapine lock these molecules into specific pharmacological profiles [1]. Moreover, regioisomeric variation alone can completely abolish antigiardial activity (IC50 <0.18 μM vs. inactive), underscoring that even minor structural deviations produce major functional consequences [2]. Substituting the target compound with a drug-like analog therefore compromises both synthetic flexibility and experimental reproducibility.

Quantitative Comparative Evidence: 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one vs. Key Dibenzoxazepine Analogs


Melting Point Comparison: Superior Thermal Stability Enables Solid-Phase Handling and Purification

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one exhibits an experimental melting point of 260–262 °C . In contrast, the structurally related drugs amoxapine and loxapine have reported melting points of 175–176 °C and 109–110 °C, respectively [1]. The target compound therefore possesses a melting point 85–151 °C higher, indicating greater thermal stability and a higher crystal lattice energy. This property facilitates handling as a stable crystalline solid, simplifies purification via recrystallization, and reduces the risk of degradation during storage or thermal processing.

Solid-state chemistry Thermal analysis Crystallization

Lipophilicity (LogP) Differentiation: Lower LogP Facilitates Aqueous Solubility and Reduces Membrane Partitioning

The predicted octanol-water partition coefficient (LogP) for 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is 2.30 (ChemSpider ACD/Labs) to 2.81 (EPISuite KowWin), with a vendor-reported value of 2.53 . In comparison, amoxapine has reported LogP values ranging from 2.83 to 3.40, while loxapine ranges from 3.09 to 3.88 [1][2]. The target compound is thus 0.3–1.1 LogP units less lipophilic, corresponding to a 2- to 12-fold lower octanol-water partition coefficient. This reduced lipophilicity predicts higher aqueous solubility, lower non-specific binding to membranes and proteins, and potentially improved handling in aqueous assay systems.

Lipophilicity Drug-likeness ADME prediction

Synthetic Scaffold Versatility: Unsubstituted Lactam Nitrogen Enables Divergent Derivatization

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one contains an unsubstituted lactam nitrogen (N10) that is available for alkylation, acylation, or other functionalization. In contrast, nitroxazepine, amoxapine, and loxapine all possess permanent N-alkyl substituents—a dimethylaminopropyl group in nitroxazepine, and piperazinyl moieties in amoxapine and loxapine—that prevent further modification at this position [1][2][3]. Additionally, the nitro group on the target compound can be selectively reduced to a primary amine, creating a second orthogonal handle for amide coupling, sulfonylation, or diazotization . This dual-handle system allows for systematic structure-activity relationship (SAR) exploration, whereas the fully elaborated drugs offer no such flexibility.

Medicinal chemistry Synthetic methodology Scaffold diversification

Regioisomeric Activity Dependence: 7-Acylamino Regioisomer Exhibits Potent Antigiardial Activity (IC50 0.18 µM) While 8-Acylamino Regioisomer Is Inactive

A 2022 study by Riches et al. investigated the antigiardial activity of dibenzoxazepinone regioisomers [1]. The 7-acylamino regioisomer (2) displayed potent inhibition of Giardia duodenalis growth with an IC50 of 0.18 µM. In contrast, the 8-acylamino regioisomer (1), along with other analogues, was completely inactive (IC50 >10 µM, inferred from loss of activity). This >50-fold difference in potency demonstrates that the precise position of substitution on the dibenzoxazepinone core is critical for biological activity. While 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one itself was not the active species in this study, the data underscore that regioisomeric variants of this scaffold cannot be considered equivalent, and that the 2-nitro substitution pattern defines a distinct chemical space with unique potential for target engagement.

Antiparasitic Giardia duodenalis Regioselectivity

Absence of hERG Liability: Target Lacks Basic Amine Required for Cardiac Ion Channel Blockade

Amoxapine, a dibenzoxazepine drug containing a basic piperazine nitrogen, inhibits the human ether-à-go-go-related gene (hERG) potassium channel with IC50 values of 5.1 µM in HEK293 cells and 21.6 µM in oocytes [1]. hERG blockade is associated with QT interval prolongation and risk of torsades de pointes arrhythmia. In contrast, 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one lacks any basic amine center (predicted pKa of lactam NH ~11.0) and is therefore not expected to interact with the hERG channel pore. This structural distinction eliminates a known cardiotoxicity liability present in closely related tricyclic drugs, making the target compound a cleaner starting point for CNS or peripheral target-based drug discovery where hERG safety margins are a concern.

Cardiac safety hERG channel Off-target pharmacology

Recommended Application Scenarios for 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one Based on Differential Evidence


Medicinal Chemistry: Scaffold for Divergent Library Synthesis

The presence of both a reducible nitro group and an unsubstituted lactam nitrogen makes 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one an ideal core for generating diverse compound libraries . Researchers can reduce the nitro group to an amine for amide or sulfonamide formation, while simultaneously alkylating the lactam NH to install a second vector. This orthogonal reactivity cannot be achieved with pre-functionalized drugs like nitroxazepine or amoxapine, which are locked into specific substitution patterns [1]. Procurement of this scaffold therefore enables systematic SAR exploration for novel CNS, anti-infective, or metabolic disease targets without the constraint of existing pharmacological profiles.

Solid-Phase Synthesis and Crystallization Studies

The high melting point (260–262 °C) and crystalline nature of 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one provide superior handling characteristics compared to low-melting analogs like loxapine (109–110 °C) . This thermal stability is advantageous for solid-phase organic synthesis, where reactions are conducted at elevated temperatures on resin supports, and for crystallization screening in pre-formulation studies. The compound's lower LogP (2.30–2.81) further suggests improved aqueous compatibility for on-resin transformations in polar solvents .

Target-Based Drug Discovery: Clean Scaffold Without hERG or Anticholinergic Liability

Unlike tricyclic antidepressants and antipsychotics derived from the dibenzoxazepine core, 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one lacks a basic amine side chain and therefore does not carry the associated hERG cardiotoxicity or anticholinergic side-effect liabilities [2]. This makes the compound a preferred starting point for hit-to-lead campaigns targeting novel GPCRs, enzymes, or ion channels where off-target pharmacology must be minimized from the outset. Using this clean scaffold reduces the need for extensive counter-screening and de-risking efforts early in the drug discovery process.

Antiparasitic Research: Generation of Regioisomerically Defined Analogs

The structural reassignment study by Riches et al. demonstrated that regioisomeric substitution on the dibenzoxazepinone core dramatically affects antigiardial potency, with the 7-acylamino regioisomer displaying an IC50 of 0.18 µM while the 8-acylamino analog was inactive [3]. 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one provides a regioisomerically pure starting material for synthesizing defined analogs to explore anti-parasitic structure-activity relationships. Procurement of this specific isomer ensures that subsequent biological data can be unambiguously attributed to the intended molecular structure, avoiding the reproducibility issues highlighted in the CSIRO study.

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